Product packaging for 2-Methyl-3-vinylbenzofuran(Cat. No.:CAS No. 138552-58-6)

2-Methyl-3-vinylbenzofuran

Cat. No.: B148017
CAS No.: 138552-58-6
M. Wt: 158.2 g/mol
InChI Key: QCHBPUCZCHMQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-vinylbenzofuran is a synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in the design of novel bioactive compounds due to its wide range of pharmacological properties . This particular compound features a vinyl substituent at the 3-position, a versatile chemical handle that allows for further functionalization through various reactions such as polymerization, cycloaddition, or cross-coupling, making it a valuable intermediate for the synthesis of more complex molecules. Research Applications and Value: Benzofuran derivatives demonstrate a diverse array of biological activities. Primarily, they are extensively investigated as potential anticancer agents . The core benzofuran structure can be tailored with specific substituents to enhance cytotoxic activity and selectivity against various cancer cell lines. Furthermore, the benzofuran scaffold is a promising source for antimicrobial development . Research indicates that novel benzofuran compounds can be designed as inhibitors for targets like bacterial DNA gyrase or exhibit potent activity against strains such as Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis . The 2-methyl-3-vinyl substitution pattern on the benzofuran core presents a key structural motif for exploring structure-activity relationships (SAR) to optimize potency and understand the mechanism of action for these therapeutic areas. Handling and Usage: This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult relevant safety data sheets prior to use. Proper personal protective equipment, including gloves and safety glasses, should be worn. The compound should be handled in a well-ventilated environment and stored under recommended conditions to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O B148017 2-Methyl-3-vinylbenzofuran CAS No. 138552-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138552-58-6

Molecular Formula

C11H10O

Molecular Weight

158.2 g/mol

IUPAC Name

3-ethenyl-2-methyl-1-benzofuran

InChI

InChI=1S/C11H10O/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h3-7H,1H2,2H3

InChI Key

QCHBPUCZCHMQJL-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2O1)C=C

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C=C

Synonyms

Benzofuran, 3-ethenyl-2-methyl-

Origin of Product

United States

Advanced Reactivity Profiles and Mechanistic Investigations of 2 Methyl 3 Vinylbenzofuran

Cycloaddition Reactions

2-Methyl-3-vinylbenzofuran readily participates in various cycloaddition reactions, acting as a diene component. These reactions are crucial for the synthesis of complex heterocyclic and carbocyclic frameworks.

Diels-Alder [4π+2π] Cycloadditions as Diene Components

The vinyl group in conjunction with the furan (B31954) ring of this compound forms a conjugated system that can act as a diene in Diels-Alder reactions. wikipedia.org This [4π+2π] cycloaddition is a powerful tool for constructing six-membered rings. wikipedia.org

This compound has been shown to react with a variety of dienophiles, leading to the formation of normal [4π+2π] adducts. publish.csiro.aupublish.csiro.au Notable examples of reactive dienophiles include:

Ethenetetracarbonitrile: This highly reactive dienophile readily undergoes a Diels-Alder reaction with this compound. publish.csiro.aupublish.csiro.au The reaction yields the expected dibenzofuran (B1670420) derivative. publish.csiro.au

Maleic Anhydride (B1165640): While 3-vinylbenzofuran reacts with maleic anhydride to form a normal adduct, specific studies on its reaction with this compound are less detailed in the provided context. publish.csiro.aupublish.csiro.au

4-Phenyl-1,2,4-triazoline-3,5-dione (B120352): This is another dienophile that gives a normal adduct with this compound. publish.csiro.aupublish.csiro.au

The reactivity of the dienophile is a key factor in the success of the Diels-Alder reaction. Electron-withdrawing groups on the dienophile generally increase the reaction rate. wikipedia.orglibretexts.org

Table 1: Diels-Alder Reactions of this compound with Various Dienophiles
DienophileProduct TypeReference
EthenetetracarbonitrileNormal [4π+2π] adduct publish.csiro.aupublish.csiro.au
4-Phenyl-1,2,4-triazoline-3,5-dioneNormal [4π+2π] adduct publish.csiro.aupublish.csiro.au

The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. libretexts.orgmasterorganicchemistry.com The stereochemistry of the dienophile is retained in the product. libretexts.org In the reaction of this compound, the approach of the dienophile relative to the diene determines the stereochemical outcome of the adduct. publish.csiro.au The reaction typically proceeds via a concerted mechanism where all bonds are formed simultaneously. wikipedia.org This concerted nature dictates the stereochemical outcome, preserving the geometry of the dienophile in the final product. libretexts.org

[2π+2π] Cycloadditions and Cyclobutane (B1203170) Formation

In addition to the expected [4π+2π] Diels-Alder adduct, the reaction of this compound with ethenetetracarbonitrile also yields an isomeric cyclobutane. publish.csiro.aupublish.csiro.au This [2π+2π] cycloaddition product arises from a competing reaction pathway. The formation of the cyclobutane derivative highlights the dual reactivity of the vinylbenzofuran system. publish.csiro.au

Asymmetric Dearomatizative Cycloadditions

Recent advancements have explored the use of 2-(3-vinylbenzofuran-2-yl)ethan-1-ones in asymmetric dearomatizative Diels-Alder reactions. researchgate.net These reactions, catalyzed by chiral primary amines, allow for the construction of complex hydrodibenzo[b,d]furan frameworks with multiple stereocenters. researchgate.net Specifically, the reaction with 3-olefinic-7-azaoxindoles proceeds through an in-situ generated HOMO-raised formal trienamine species, yielding tetrahydrodibenzo[b,d]furan derivatives with excellent stereoselectivity. researchgate.net This strategy provides a powerful method for accessing enantioenriched polycyclic compounds. researchgate.netrsc.org

Visible-light-activated catalytic asymmetric [2+2] photocycloadditions have also been developed for the dearomatization of benzofurans. ibs.re.kr This method utilizes a chiral-at-rhodium Lewis acid catalyst to produce chiral tricyclic structures with high enantioselectivity. ibs.re.kr

Ring-Opening and Rearrangement Pathways

While cycloaddition reactions are a major reactivity pathway for this compound, the potential for ring-opening and rearrangement reactions exists, although it is less commonly observed compared to other vinyl-heterocycles. publish.csiro.au Unlike some vinylindoles and vinylthiophenes that undergo significant rearrangement upon reaction with certain dienophiles, this compound, in its reaction with ethenetetracarbonitrile, did not yield the rearranged product that might be expected by analogy. publish.csiro.au

Base-Mediated Ring Opening Mechanisms

The benzofuran (B130515) ring system is generally stable; however, under specific and often harsh conditions, it can undergo ring-opening reactions. The cleavage of the C-O bond in the furan ring can be facilitated by strong bases. researchgate.net This process is particularly relevant in substituted benzofurans where the substituents can influence the reactivity of the heterocyclic ring.

Research has shown that 3-aroylbenzofurans can undergo a base-mediated ring-opening. researchgate.net This transformation proceeds through the formation of a 1,3-dicarbonyl intermediate, which can then be intercepted by Michael acceptors. researchgate.net While this specific example involves a 3-aroyl substituent, the principle highlights a pathway for cleaving the benzofuran ring under basic conditions. The mechanism involves the nucleophilic attack of the base, leading to the scission of the C2-O bond. Organometallic reagents, such as Grignard and organolithium reagents, are also known to promote the efficient activation and cleavage of this C-O bond. researchgate.net

In the context of epoxides, which share a strained ether linkage, ring-opening under basic conditions follows a classic SN2 mechanism. researchgate.netlibretexts.org The nucleophile, typically a hydroxide (B78521) or alkoxide, attacks the least sterically hindered carbon atom, leading to inversion of stereochemistry. libretexts.org While the benzofuran ring is aromatic and significantly more stable than an epoxide, these fundamental principles of nucleophilic attack are foundational to understanding potential ring-opening pathways under strong basic catalysis.

Intramolecular Rearrangements

The benzofuran scaffold can participate in various rearrangement reactions, leading to the formation of new structural motifs. While this compound acts as a diene in normal [4π+2π] cycloaddition reactions with many dienophiles, its interaction with certain reactants can lead to rearranged products. publish.csiro.aupublish.csiro.au

A notable example is the reaction of the parent 3-vinylbenzofuran with dimethyl acetylenedicarboxylate. Instead of the expected normal Diels-Alder adduct, the reaction yields a rearranged product, dimethyl 1,2-dihydrodibenzofuran-3,4-dicarboxylate. publish.csiro.aupublish.csiro.au This outcome suggests a more complex reaction pathway than a straightforward cycloaddition. The formation of this rearranged dibenzofuran structure was confirmed by correlating it with the aromatized product derived from the adduct of 3-vinylbenzofuran and maleic anhydride. publish.csiro.au In contrast, the reaction of this compound with ethenetetracarbonitrile gives the normal adduct, alongside an isomeric cyclobutane, but not a rearranged dibenzofuran-type product. publish.csiro.au

Other types of rearrangements, such as the Wittig rearrangement, have also been studied in the context of benzofuran synthesis. For instance, the rsc.orgacs.org-Wittig rearrangement of an adjacent benzyl (B1604629) ether can be a competing pathway during certain base-induced cyclizations intended to form the benzofuran ring. scispace.com In some cases, it is possible to suppress the Wittig rearrangement to favor the synthesis of benzofurans and other heterocycles. acs.org

Table 1: Reactivity of 3-Vinylbenzofurans with Dienophiles
Vinylbenzofuran DerivativeDienophileProduct TypeReference
This compoundEthenetetracarbonitrileNormal [4π+2π] adduct and isomeric cyclobutane publish.csiro.au, publish.csiro.au
3-VinylbenzofuranEthenetetracarbonitrileNormal [4π+2π] adduct publish.csiro.au
3-VinylbenzofuranMaleic anhydrideNormal [4π+2π] adduct publish.csiro.au
3-VinylbenzofuranDimethyl acetylenedicarboxylateRearranged adduct (Dimethyl 1,2-dihydrodibenzofuran-3,4-dicarboxylate) publish.csiro.au, publish.csiro.au

Functionalization and Derivatization Strategies at the Benzofuran Core

Electrophilic Aromatic Substitution (e.g., Formylation)

Electrophilic aromatic substitution is a fundamental strategy for functionalizing the benzofuran nucleus. The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic systems. thieme-connect.comresearchgate.net The reaction employs a Vilsmeier reagent, typically generated from an amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). researchgate.netnih.gov

The scope of the Vilsmeier-Haack reagent extends beyond simple formylation and can initiate more complex reaction cascades. acs.orgnih.gov In benzofuran systems, the substitution pattern is dictated by the electronic properties of the ring. Research on related acetophenone (B1666503) derivatives indicates that the high reactivity of an aromatic ring, for example one bearing three methoxy (B1213986) groups, can lead to formylation on the aromatic ring itself rather than at an acetyl function. niscpr.res.in This suggests that for this compound, electrophilic attack could potentially occur at various positions on the benzene (B151609) ring, in addition to the furan ring, depending on the precise reaction conditions and the directing effects of the existing substituents.

Table 2: Overview of the Vilsmeier-Haack Reaction
ComponentDescriptionCommon ExamplesReference
SubstrateElectron-rich aromatic or heteroaromatic compoundPhenols, Pyrroles, Benzofurans researchgate.net
ReagentVilsmeier-Haack Reagent (an iminium salt)Generated from DMF/POCl₃, DMF/PBr₃ acs.org, nih.gov, researchgate.net
TransformationFormylation (introduction of a -CHO group)Ar-H → Ar-CHO thieme-connect.com
MechanismElectrophilic aromatic substitution followed by hydrolysisAttack of the aromatic ring on the electrophilic Vilsmeier reagent acs.org, nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of complex organic molecules, including functionalized benzofurans. nih.govrsc.org The Negishi reaction, specifically, involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org

This reaction is highly valued for its broad scope, high reactivity, and excellent functional group tolerance. jk-sci.com The mechanism proceeds through a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. jk-sci.com

In the context of benzofuran chemistry, the Negishi reaction provides a robust method for introducing aryl or vinyl substituents. For example, a synthetic strategy for constructing benzofuropyridines and dibenzofurans employs a sequence of ortho-lithiation, zincation, and a subsequent Negishi cross-coupling with 2-bromophenyl acetates. nih.gov This highlights the reaction's utility in building complex fused heterocyclic systems based on the benzofuran core. Furthermore, palladium-catalyzed couplings like the Suzuki-Miyaura reaction are proposed as a method to introduce the vinyl group at the 3-position of a pre-formed benzofuran ring by coupling with a vinyl boronic acid.

Table 3: Key Features of the Negishi Cross-Coupling Reaction
FeatureDescriptionReference
Reaction TypeCarbon-Carbon bond forming cross-coupling wikipedia.org
Coupling PartnersOrganozinc reagent (R'-ZnX) and Organic halide/triflate (R-X) wikipedia.org, organic-chemistry.org
CatalystTypically Palladium(0) or Nickel(0) complexes wikipedia.org, jk-sci.com
Key AdvantagesHigh reactivity, broad functional group tolerance, high regio- and stereoselectivity, few side reactions. jk-sci.com
Application ExampleSynthesis of benzofuropyridines and dibenzofurans via a Negishi coupling/SNAr sequence. nih.gov

Introduction of Heteroatomic Functionalities

Introducing heteroatoms such as nitrogen, sulfur, or phosphorus onto the benzofuran scaffold is crucial for modulating the biological and material properties of the resulting derivatives. nih.govnih.gov A novel and efficient transition-metal-free method has been developed for the synthesis of 3-substituted benzofurans bearing heteroatomic functionalities. nih.govresearchgate.net

This strategy utilizes heteroatom anions (from phosphines, thiols, and anilines) as super-electron-donors (SEDs) to initiate a radical coupling process. nih.govresearchgate.netresearchgate.net In this mechanism, a strong base like LDA deprotonates the heteroatom compound (e.g., HPPh₂, RSH, R₂NH) to generate the corresponding anion. nih.gov This anion then acts as an SED, transferring an electron to a suitable substrate, such as a 2-iodophenyl allenyl ether. nih.govresearchgate.net This initiates a cascade of radical reactions that culminates in the formation of a 3-phospha-, 3-thio-, or 3-aza-methyl substituted benzofuran in moderate to excellent yields. nih.gov

An alternative approach for introducing a nitrogen functionality at the 3-position involves the base-induced cyclization of ortho-benzyloxyphenyloxazolines. scispace.com Treatment with a strong base mixture ("Schlosser's base") results in a cyclization with concomitant ring-opening of the oxazoline (B21484) ring to afford 3-aminobenzofurans in high yield. scispace.com

Table 4: Methods for Introducing Heteroatomic Functionalities
MethodologyHeteroatom SourceSubstrateProductReference
Super-Electron-Donor (SED) Radical CouplingPhosphines, Thiols, Anilines2-Iodophenyl allenyl ethers3-(Heteroatom-methyl)benzofurans nih.gov, researchgate.net, researchgate.net
Base-Induced CyclisationOxazoline Ring (as masked amine)ortho-Benzyloxyphenyloxazolines3-Aminobenzofurans scispace.com

Polymerization Behavior of this compound (and related vinylfurans)

The vinyl group at the 3-position of this compound makes it a potential monomer for polymerization. Research indicates that 3-vinylbenzofurans are unstable liquids that tend to polymerize rapidly at room temperature. publish.csiro.au This inherent reactivity presents both opportunities for material synthesis and challenges for handling and storage.

Studies on the coordination polymerization of related vinyl heteroaromatic monomers have included 2-vinylbenzofuran (B8692172) (VBF). rsc.org When using rare-earth-metal complexes as catalysts, the polymerization of vinylfuran derivatives, including VBF, generally showed very low activity and tended to produce crosslinked products. rsc.org This contrasts with monomers like 2-vinylbenzothiophene, which underwent successful, highly stereoselective coordination polymerization under similar conditions. rsc.org

The polymerization of the simpler 2-vinylfuran has been more extensively studied. Early work demonstrated that 2-vinylfuran can be polymerized in an emulsified form to yield valuable high-molecular-weight products. google.com More recent studies have explored the atom transfer radical polymerization (ATRP) of 2-vinylfuran, although it was found to be less successful than the ATRP of styrene (B11656) under identical conditions, with lower monomer conversion. acs.org However, the copolymerization of 2-vinylfuran with styrene via ATRP was successful, producing copolymers with a range of compositions and narrow molecular weight distributions, indicating a controlled polymerization process. acs.org Similarly, the radical copolymerization of 2-vinylfuran with vinylidene chloride has been investigated, with studies determining the copolymerization parameters and showing that 2-vinylfuran enters the copolymer to a greater extent than vinylidene chloride. chemicalpapers.com

Table 5: Summary of Polymerization Studies on Vinylfurans
Monomer(s)Polymerization MethodKey FindingsReference
2-Vinylbenzofuran (VBF)Coordination Polymerization (Rare-earth catalysts)Extremely low activity; resulted in crosslinked products. rsc.org
2-VinylfuranEmulsion PolymerizationYields valuable high-molecular-weight polymers. google.com
2-VinylfuranAtom Transfer Radical Polymerization (ATRP)Low monomer conversion (8% in 24h). acs.org
Styrene and 2-VinylfuranAtom Transfer Radical Polymerization (ATRP)Successful copolymerization with controlled mechanism and narrow molecular weight distribution. acs.org
2-Vinylfuran and Vinylidene ChlorideRadical PolymerizationCopolymerization parameters determined; 2-vinylfuran is more reactive. chemicalpapers.com

Table of Compounds

Table 6: Chemical Compounds Mentioned
Compound NameChemical Formula or Role
This compoundC₁₁H₁₀O
3-AroylbenzofuransBenzofuran with an aryl ketone at C3
3-VinylbenzofuranC₁₀H₈O
Dimethyl acetylenedicarboxylateC₆H₆O₄
Dimethyl 1,2-dihydrodibenzofuran-3,4-dicarboxylateC₁₆H₁₄O₅
EthenetetracarbonitrileC₆N₄
Maleic anhydrideC₄H₂O₃
N,N-Dimethylformamide (DMF)C₃H₇NO
Phosphorus oxychloride (POCl₃)Cl₃OP
Organozinc compoundsR-Zn-X
2-Bromophenyl acetatesC₈H₇BrO₂
Vinyl boronic acidC₂H₅BO₂
2-Iodophenyl allenyl ethersSubstrate for radical coupling
Lithium diisopropylamide (LDA)C₆H₁₄LiN
ortho-BenzyloxyphenyloxazolinesPrecursor for 3-aminobenzofurans
3-AminobenzofuransC₈H₇NO
2-Vinylbenzofuran (VBF)C₁₀H₈O
2-VinylbenzothiopheneC₁₀H₈S
2-VinylfuranC₆H₆O
StyreneC₈H₈
Vinylidene chlorideC₂H₂Cl₂

Radical Polymerization Studies

Radical polymerization of vinyl monomers is a cornerstone of polymer synthesis, and this compound is amenable to this technique. The vinyl group at the 3-position is susceptible to attack by radical initiators, leading to the formation of a propagating polymer chain. The general mechanism involves initiation, propagation, and termination steps. Initiation is typically achieved using thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide to generate primary radicals. These radicals then add to the vinyl group of the monomer, creating a new radical species that propagates by adding to subsequent monomer units.

The reactivity of this compound in radical polymerization is influenced by the electronic nature of the benzofuran ring system. The presence of the heteroatom and the aromatic system can stabilize the propagating radical through resonance. Furthermore, studies on closely related monomers, such as 2-vinylbenzofuran, have shown that these monomers can undergo radical cation cycloaddition reactions. researchgate.net This suggests that under certain conditions, photoinduced electron transfer can lead to the formation of a radical cation from this compound, which can then participate in cycloaddition or polymerization reactions.

Chain transfer reactions, which are common in radical polymerization, can also occur, potentially limiting the molecular weight of the resulting polymer. scilit.com The presence of the methyl group at the 2-position may also influence the stereochemistry of the resulting polymer, although this aspect requires detailed mechanistic investigation.

Parameter Description
Initiators AIBN, Benzoyl Peroxide
Monomer Reactivity The vinyl group is susceptible to radical attack. The benzofuran ring may stabilize the propagating radical.
Potential Side Reactions Radical cation cycloaddition, Chain transfer

Coordination Polymerization

Coordination polymerization offers a powerful method for controlling the stereochemistry and architecture of polymers, and its application to polar vinyl monomers is an area of active research. The coordination polymerization of vinyl heteroaromatic monomers, including the closely related 2-vinylbenzofuran (VBF), has been investigated using rare-earth-metal complexes. rsc.org These studies provide valuable insights into the expected behavior of this compound under similar conditions.

In a study utilizing yttrium and scandium complexes as catalysts, the polymerization of vinylfuran derivatives, including VBF, was found to exhibit low activity and often resulted in the formation of crosslinked products. rsc.org This is attributed to the Lewis basic oxygen atom of the furan ring, which can coordinate to the Lewis acidic metal center of the catalyst, potentially leading to catalyst deactivation or side reactions. rsc.org

The methyl group at the 2-position in this compound would likely introduce additional steric hindrance around the coordinating furan oxygen and the propagating center, which could further influence the polymerization activity and the properties of the resulting polymer.

Below is a summary of results from the coordination polymerization of various vinyl heteroaromatic monomers, which helps to contextualize the potential reactivity of this compound.

Monomer Catalyst System Activity Product Reference
2-Vinylfuran (VF)Rare-earth-metal complexesLowCrosslinked polymer rsc.org
2-Methyl-5-vinylfuran (MVF)Rare-earth-metal complexesLowCrosslinked polymer rsc.org
2-Vinylbenzofuran (VBF)Rare-earth-metal complexesLowCrosslinked polymer rsc.org
2-Vinylthiophene (VT)Rare-earth-metal complexesHighSyndiotactic polymer rsc.org
2-Vinylbenzothiophene (VBT)Rare-earth-metal complexesHighHigh-molecular-weight, syndiotactic polymer rsc.org

Reversible Diels-Alder Polymerization in Macromolecular Engineering

The furan moiety is a well-known diene for the thermoreversible Diels-Alder (DA) reaction, a powerful tool in macromolecular engineering for creating self-healing and recyclable materials. mdpi.commdpi.com Polymers containing furan groups can be crosslinked with dienophiles, most commonly maleimides, to form networks that can be broken upon heating (retro-Diels-Alder reaction) and reformed upon cooling. mdpi.commdpi.com

Following the polymerization of this compound, the resulting polymer, poly(this compound), would possess pendant benzofuran groups. While the benzofuran itself is less reactive as a diene compared to furan due to its aromaticity, the furan ring within the benzofuran structure can still participate in DA reactions under appropriate conditions, particularly with highly reactive dienophiles. However, it is more common to specifically functionalize polymers with furan groups for this purpose.

For a polymer derived from this compound, the reversible crosslinking would conceptually proceed as follows: the poly(this compound) chains would be mixed with a bismaleimide (B1667444) crosslinker. Upon heating, the DA reaction would occur between the furan part of the benzofuran units and the maleimide (B117702) groups, forming a crosslinked network. This network could then be dissociated by further heating, allowing the material to be reprocessed or healed.

The table below illustrates the principle with examples of furan-functionalized polymers and their corresponding Diels-Alder adducts.

Furan-Containing Polymer Dienophile (Crosslinker) Resulting Network Key Feature Reference
Furan-functionalized Jatropha OilBismaleimideFlexible Thermoreversible NetworkBio-based, self-healing mdpi.com
Furan-functionalized PolyketoneBismaleimideThermoreversible ThermosetShape memory, self-healing mdpi.com
Poly(furfuryl methacrylate)1,2,4-Triazoline-3,5-dione (TAD) derivativesSelf-healing PolymethacrylateFast and reversible 'click' chemistry rsc.org
Furan-bearing Condensed TanninsBismaleimideThermo-reversible NetworkBio-based researchgate.net

Spectroscopic Characterization and Mechanistic Elucidation of Reactions Involving 2 Methyl 3 Vinylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-3-vinylbenzofuran. Both ¹H and ¹³C NMR provide critical data for confirming the presence and connectivity of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy allows for the identification of the different types of protons and their neighboring environments in this compound. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are key to assigning the structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl, vinyl, and aromatic protons. The methyl protons at the C2 position typically appear as a singlet in the upfield region of the spectrum. The vinyl group protons at the C3 position give rise to a more complex pattern, usually an AMX spin system, with characteristic chemical shifts and coupling constants for the geminal, cis, and trans relationships. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, with their multiplicities and coupling constants depending on their substitution pattern.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Methyl (C2-CH₃)~2.3s
Vinylic Proton (Cα-H)~6.8dd
Vinylic Proton (Cβ-H, cis)~5.3dd
Vinylic Proton (Cβ-H, trans)~5.8dd
Aromatic Protons~7.2-7.6m

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicative of its electronic environment.

The ¹³C NMR spectrum is expected to show signals for the methyl carbon, the two vinylic carbons, and the carbons of the benzofuran (B130515) ring system. The chemical shifts for aromatic and alkene carbons typically overlap in a broad region. oregonstate.edu Quaternary carbons, such as C2, C3, and the bridgehead carbons of the benzofuran ring, are usually weaker in intensity. oregonstate.edu While specific experimental data for this compound is scarce, data for related structures like 2,3-dihydro-2-methylbenzofuran (B49830) can provide some reference points for the chemical shifts of the benzofuran core. chemicalbook.com

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

Carbon AssignmentTypical Chemical Shift Range (ppm)
Methyl (C2-CH₃)10-25
Vinylic (=CH₂)110-125
Vinylic (=CH-)125-140
Aromatic (C-H)110-140
Aromatic/Heterocyclic Quaternary (C)120-160
Heterocyclic (C-O)145-160

Note: These are general ranges and the actual values can be influenced by the specific molecular structure.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₀O.

In addition to the molecular ion peak (M+), the mass spectrum will show a characteristic fragmentation pattern. This pattern arises from the breakdown of the molecule in the mass spectrometer and provides valuable structural information. For instance, the fragmentation of related vinylbenzofuran compounds often shows the loss of small, stable molecules or radicals. nih.gov Analysis of the fragmentation pattern of this compound would likely reveal fragments corresponding to the loss of a methyl group, a vinyl group, or cleavage of the furan (B31954) ring.

Advanced Vibrational Spectroscopies (e.g., FT-IR, Raman) for Reaction Monitoring and Intermediate Detection

Vibrational spectroscopies, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying functional groups within the this compound molecule and for monitoring the progress of its reactions.

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, creating a unique "fingerprint" for the molecule. libretexts.org For this compound, key IR absorptions would include:

C-H stretching from the methyl and aromatic groups (around 2850-3000 cm⁻¹). spectroscopyonline.com

C=C stretching from the vinyl group and the aromatic ring (around 1600-1680 cm⁻¹).

C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹).

Out-of-plane C-H bending of the vinyl group, which can help confirm its presence.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light. renishaw.comstolichem.com Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the vinyl group and the aromatic ring in this compound would be expected to produce strong Raman signals. researchgate.netresearchgate.net This technique is also valuable for monitoring reactions in aqueous media and can be used for online analysis of chemical processes. stolichem.com

By monitoring the appearance or disappearance of specific vibrational bands, both FT-IR and Raman spectroscopy can be used to follow the course of reactions involving this compound, such as polymerization or addition reactions at the vinyl group. researchgate.netoup.com

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical FT-IR Frequency (cm⁻¹)Expected Raman Activity
C-H (Methyl/Aromatic)Stretching2850-3000Medium
C=C (Vinyl)Stretching~1640Strong
C=C (Aromatic)Stretching1500-1600Strong
C-O-C (Furan)Stretching1000-1300Medium
C-H (Vinyl)Out-of-plane bend900-1000Medium

Computational and Theoretical Investigations of 2 Methyl 3 Vinylbenzofuran Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms, including the characterization of intermediates and transition states. nih.govnih.gov For 2-methyl-3-vinylbenzofuran, DFT calculations are instrumental in mapping out the potential energy surfaces of its various transformations, particularly cycloaddition reactions where the vinyl group participates as a diene.

Research has shown that this compound undergoes normal [4π+2π] Diels-Alder reactions with dienophiles such as ethenetetracarbonitrile and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352). researchgate.net DFT studies can elucidate the precise pathways of these reactions. rsc.org For instance, in a typical Diels-Alder reaction, calculations can distinguish between a concerted, synchronous pathway and an asynchronous one, where bond formations are not simultaneous. researchgate.net Furthermore, DFT can identify stepwise pathways that proceed through zwitterionic or diradical intermediates. pku.edu.cn The ability to calculate the activation energies for these different routes allows chemists to understand why one pathway is favored over another. pku.edu.cncreative-quantum.eu

A key aspect of these studies is the location and characterization of transition states—the highest energy point along a reaction coordinate. nih.govlibretexts.org By analyzing the geometry and vibrational frequencies of a calculated transition state, researchers can confirm that it correctly connects the reactants to the products and can understand the structural dynamics of the bond-forming or bond-breaking process. For example, the formation of an isomeric cyclobutane (B1203170) in the reaction with ethenetetracarbonitrile suggests a competing [2+2] cycloaddition pathway, which DFT could model to compare its transition state energy against the [4+2] pathway. researchgate.net

Reaction TypeDienophile / ReactantPotential Pathways Investigated with DFTIllustrative Computational Findings
Diels-Alder Cycloaddition EthenetetracarbonitrileConcerted [4+2]; Stepwise [2+2]DFT can determine the activation barriers for both pathways to explain the observed product mixture of a normal adduct and an isomeric cyclobutane. researchgate.net
Diels-Alder Cycloaddition Maleic Anhydride (B1165640)Concerted asynchronous [4+2]Calculations predict a normal [4+2] adduct, with analysis of frontier orbitals confirming favorable interaction. researchgate.netresearchgate.net
Diels-Alder Cycloaddition 4-Phenyl-1,2,4-triazoline-3,5-dioneConcerted asynchronous [4+2]The reaction is expected to yield a normal adduct, with DFT clarifying the regiochemistry and stereochemistry. researchgate.net
[8+2] Cycloadditions Dienylfurans (Related Systems)Stepwise via zwitterion; ConcertedFor related systems, DFT calculations have shown that a stepwise [4+2] cycloaddition followed by a researchgate.net-vinyl shift can be energetically demanding, while other stepwise pathways can be competitive. pku.edu.cn

This table is illustrative of the types of data and insights generated from DFT studies, based on known reactivity and findings for structurally related compounds.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure of this compound, which governs its chemical behavior. orientjchem.org These methods go beyond simple structural representation to explain the underlying reasons for its reactivity and the mechanisms of its transformations. creative-quantum.eu

A primary tool for this analysis is the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other reagents. In the case of this compound acting as a diene in Diels-Alder reactions, the HOMO is primarily located on the π-system of the vinylbenzofuran moiety. Quantum calculations can reveal the specific atomic orbital coefficients, indicating which atoms are most nucleophilic and thus most likely to react with an electrophilic dienophile. nih.gov

These calculations provide a basis for understanding reaction mechanisms at a fundamental level. For example, the observation of both a [4+2] adduct and a cyclobutane isomer in its reaction with ethenetetracarbonitrile points to two competing mechanisms. researchgate.net Quantum chemical calculations can model both the pericyclic [4+2] pathway and a potential stepwise [2+2] pathway, possibly involving a diradical or zwitterionic intermediate, to explain this dual reactivity. The relative stability of these intermediates and the heights of the energy barriers to their formation determine the product ratio.

Mechanistic QuestionComputational ApproachKey Insight for this compound
Source of Reactivity in Diels-Alder Reactions Frontier Molecular Orbital (FMO) AnalysisThe HOMO-LUMO energy gap and orbital coefficients identify the vinyl group as an effective diene, with specific carbons being the primary sites of interaction. nih.gov
Competition between [4+2] and [2+2] Cycloadditions Transition State Searching & Intermediate Stability CalculationCalculations can map the potential energy surfaces for both pathways, explaining the formation of both the expected Diels-Alder adduct and an isomeric cyclobutane. researchgate.net
Regioselectivity of Cycloadditions Analysis of FMO coefficients and electrostatic potentialThe electronic influence of the methyl group and the fused benzene (B151609) ring creates an asymmetric diene, and calculations can predict how this directs the regiochemical outcome of the reaction. researchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of quantum chemical calculations is their predictive power. rsc.org By modeling hypothetical reactions, these methods can guide experimental work, saving time and resources by identifying promising transformations and predicting their outcomes, including reactivity and selectivity. zymvol.com

For this compound, computational studies can predict its behavior with a wide range of novel reactants. For instance, in Diels-Alder reactions with unsymmetrical dienophiles, there is the question of regioselectivity. DFT calculations can determine the energies of the transition states for all possible regioisomeric pathways, thereby predicting the major product. researchgate.net This analysis often involves examining the alignment of the frontier orbitals (HOMO of the diene and LUMO of the dienophile) and steric interactions in the transition state.

Furthermore, reactivity can be compared across a series of related compounds. Computational studies on vinyl-heterocycles have predicted that 3-vinylbenzofurans are generally more reactive as dienes compared to their 2-vinyl counterparts, a prediction that can be quantified by comparing calculated activation energies for a model reaction. researchgate.net Such predictions are invaluable for selecting the most promising substrates for a desired transformation.

Transformation TypeComputational PredictionRationale from Calculations
Diels-Alder with Unsymmetrical Dienophiles Prediction of major regioisomerThe transition state leading to one regioisomer is calculated to have a lower activation energy due to more favorable orbital interactions and/or less steric repulsion. researchgate.net
Novel Pericyclic Reactions Feasibility and product structureCalculations can explore whether other pericyclic reactions (e.g., electrocyclizations) are energetically accessible and what the stereochemical outcome would be.
Comparison with Related Dienes Higher reactivity than 2-vinylbenzofuran (B8692172)DFT calculations of activation energies for a model Diels-Alder reaction show a lower barrier for the 3-vinyl isomer. researchgate.net

Molecular Modeling of Interactions in Biocatalytic Systems (if applicable to reactivity control)

Molecular modeling, encompassing techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), is crucial for understanding how a substrate like this compound might interact with the active site of an enzyme. zymvol.comnih.gov This is particularly relevant for controlling reactivity and selectivity in biocatalytic transformations, which offer highly selective and environmentally friendly synthetic routes. doi.org

While specific biocatalytic studies on this compound are not widely documented, research on closely related benzofuran (B130515) structures provides significant insight. For example, engineered myoglobin (B1173299) enzymes have been developed to catalyze the asymmetric cyclopropanation of benzofurans. nih.gov In these studies, a critical observation was made: the engineered biocatalyst was active on 3-methyl-benzofuran but showed no activity with 2-methyl-benzofuran. nih.gov

Molecular modeling provides a clear explanation for this reactivity difference. Docking simulations would show that the 2-methyl-benzofuran substrate cannot fit into the enzyme's active site in a productive orientation due to steric clashes between the methyl group at the C2 position and key amino acid residues. In contrast, a methyl group at the C3 position is tolerated. This demonstrates how the enzyme's architecture exerts strict control over reactivity, selectively activating one constitutional isomer over another. Computational studies combining crystallography and quantum mechanics are used to elucidate the detailed mechanisms of these new-to-nature reactions and rationalize the exceptional stereoselectivity achieved by the biocatalysts. doi.orgnih.gov

Biocatalytic SystemSubstrateObserved ReactivityMolecular Modeling Interpretation
Engineered Myoglobin (for Cyclopropanation) 2-Methyl-benzofuran (Related Substrate)No reactionSteric hindrance from the C2-methyl group prevents the substrate from binding effectively within the catalyst's active site. nih.gov
Engineered Myoglobin (for Cyclopropanation) 3-Methyl-benzofuran (Related Substrate)Reaction proceedsThe substrate can adopt a productive conformation in the active site, allowing the iron-heme center to catalyze the cyclopropanation. nih.gov
Hypothetical Enzyme for this compound This compound (Not Reported)Modeling could predict whether the substrate fits in an active site and which part of the molecule (e.g., the vinyl group) is positioned for reaction, thus guiding enzyme engineering efforts. nih.gov

Synthetic Applications of 2 Methyl 3 Vinylbenzofuran As a Chemical Building Block

Precursor for Polycyclic and Fused Heterocyclic Systems (e.g., Dibenzofurans, Hydrodibenzo[b,d]furans)

The conjugated diene system inherent in the 3-vinylbenzofuran structure makes 2-methyl-3-vinylbenzofuran an excellent substrate for cycloaddition reactions, particularly the Diels-Alder reaction. This reactivity provides a powerful and direct route to the synthesis of complex, fused heterocyclic systems such as dibenzofurans and their partially saturated analogues, hydrodibenzo[b,d]furans.

Research has demonstrated that this compound can react with a range of dienophiles to yield [4+2] cycloaddition products. researchgate.netgrafiati.com For instance, its reaction with potent dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) results in the expected normal Diels-Alder adducts. researchgate.net The reaction with ethenetetracarbonitrile also yields the corresponding [4π+2π] adduct, although in this case, it is accompanied by the formation of an isomeric cyclobutane (B1203170) derivative. researchgate.net The utility of vinylbenzofurans as dienes in Diels-Alder reactions is a recognized strategy for constructing the dibenzofuran (B1670420) core. thieme-connect.de

A significant application of this chemistry is the construction of the hydrodibenzo[b,d]furan framework. In a notable example, a derivative of this compound, specifically 2-(3-vinylbenzofuran-2-yl)ethan-1-one, was used as the diene component in an asymmetric dearomatizative Diels-Alder reaction. researchgate.net This reaction, catalyzed by a chiral primary amine, proceeded with 3-olefinic-7-azaoxindoles as dienophiles to produce highly complex tetrahydrodibenzo[b,d]furan derivatives. researchgate.net The reaction yielded products with excellent stereoselectivity, highlighting the potential of this building block in stereocontrolled synthesis. researchgate.net

Below is a table summarizing representative Diels-Alder reactions involving vinylbenzofuran systems.

DieneDienophileProduct TypeKey Findings
This compoundEthenetetracarbonitrile[4+2] Adduct & CyclobutaneFormation of both normal adduct and an isomeric cyclobutane. researchgate.net
This compound4-Phenyl-1,2,4-triazoline-3,5-dione[4+2] AdductYields the normal Diels-Alder adduct. researchgate.net
2-(3-Vinylbenzofuran-2-yl)ethan-1-one3-Olefinic-7-azaoxindolesTetrahydrodibenzo[b,d]furanAsymmetric reaction producing complex fused systems with high stereoselectivity. researchgate.net
3-VinylbenzofuranMaleic anhydride (B1165640)Dihydrodibenzofuran derivativeNormal adduct formation. researchgate.net

Role in the Construction of Complex Molecular Architectures and Scaffolds

The concept of a molecular scaffold—a core structure upon which further chemical diversity can be built—is central to modern medicinal chemistry and materials science. nih.govnih.gov this compound serves as an excellent starting point for the construction of such complex molecular architectures due to the versatile reactivity of its vinyl group and the inherent properties of the benzofuran (B130515) core.

The benzofuran ring system itself is considered a privileged scaffold in drug discovery, appearing in numerous biologically active natural and synthetic compounds. nih.gov By using this compound, chemists can leverage the established biological relevance of the benzofuran moiety while using the vinyl group as a handle for further elaboration. The Diels-Alder reactions discussed previously are a prime example of how this building block can be used to rapidly increase molecular complexity and generate rigid, three-dimensional scaffolds like the hydrodibenzo[b,d]furan system. researchgate.netnih.gov

These scaffolds are not limited to products of cycloaddition. The vinyl group can participate in a wide array of other chemical transformations, such as Heck couplings, hydroboration-oxidation, and epoxidation, each introducing new functional groups and stereocenters. This allows for the generation of libraries of diverse compounds based on the initial this compound framework. Such diversity-oriented synthesis is crucial for exploring structure-activity relationships (SAR) and identifying new therapeutic candidates.

The transformation of this compound into more complex structures demonstrates its role as a foundational building block. The resulting polycyclic architectures can be further functionalized, leading to a wide range of molecular scaffolds tailored for specific applications in medicinal chemistry or material science.

Intermediates in Total Synthesis Efforts of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs. researchgate.net However, their direct isolation can be challenging, and their structures are often not optimized for therapeutic use. The total synthesis of natural products and their analogues is therefore a critical endeavor in medicinal chemistry. nih.govrsc.org this compound and its derivatives have proven to be valuable intermediates in the synthesis of analogues of complex natural products.

The benzofuran scaffold is a core component of many biologically active natural products. researchgate.net Synthetic strategies that can efficiently construct this core are therefore highly valuable. The ability of vinylbenzofuran derivatives to form complex polycyclic systems, such as the hydrodibenzo[b,d]furan core, is directly relevant to this field. For example, the tetrahydrodibenzo[b,d]furan products synthesized via the asymmetric Diels-Alder reaction of a 2-(3-vinylbenzofuran-2-yl)ethan-1-one derivative represent the core framework of the natural product galantamine. researchgate.net

This connection establishes derivatives of this compound as key intermediates for the synthesis of analogues of galantamine and related compounds. By modifying the dienophile or the benzofuran precursor, chemists can systematically generate a series of analogues. This approach, often referred to as diverted total synthesis, allows for the exploration of the SAR of a natural product, potentially leading to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

The following table outlines the progression from the building block to a natural product core.

Building Block / IntermediateTransformationResulting Core StructureRelevance to Natural Products
2-(3-Vinylbenzofuran-2-yl)ethan-1-oneAsymmetric Diels-Alder ReactionTetrahydrodibenzo[b,d]furanRepresents the core framework of the natural product galantamine. researchgate.net

The use of this compound as a starting material or key intermediate provides a strategic advantage in the synthesis of natural product analogues, enabling the efficient construction of complex molecular frameworks and facilitating the exploration of chemical space around a biologically validated pharmacophore.

Future Research Trajectories and Innovations

Exploration of Unconventional Reaction Pathways for 2-Methyl-3-vinylbenzofuran

Modern organic synthesis is continuously seeking novel bond-forming strategies that offer alternatives to traditional methods. For the synthesis of substituted benzofurans, research is moving beyond classical condensation reactions toward more sophisticated transition-metal-catalyzed and metal-free approaches. nih.gov

Key areas of exploration include:

Cooperative Gold/Photoredox Catalysis : This dual catalytic system enables the two-fold arylation of specific precursors, providing a selective route to 2,3-disubstituted benzofurans. nih.gov Adapting this light-assisted methodology could offer a novel pathway to vinyl-substituted benzofurans.

Rhodium-Catalyzed Vinylene Annulation : A recently developed method involves the direct vinylene annulation of m-salicylic acid derivatives using vinylene carbonate. researchgate.net This rhodium-catalyzed reaction selectively constructs C4-substituted benzofurans, and its principles could be extended to create the 2-methyl-3-vinyl substitution pattern. researchgate.net

Intramolecular Heck Reactions : The intramolecular Heck reaction has been successfully applied to the synthesis of 2-substituted-3-functionalized benzofurans. acs.org This approach is instrumental in forming the heterocyclic ring and could be a key step in constructing complex molecules containing the this compound core. acs.org

Unconventional PathwayCatalyst SystemKey Advantage
Cooperative CatalysisGold / PhotoredoxUtilizes light to enable selective diarylation. nih.gov
Vinylene AnnulationRhodium ComplexesAllows for direct and selective C4-functionalization. researchgate.net
Intramolecular CyclizationPalladium (Heck Reaction)Efficient for constructing the core tricyclic structure.
Domino ReactionPalladium (Sonogashira)Combines multiple steps into a single, efficient process. acs.org

Development of Highly Stereoselective and Enantioselective Transformations

Many biologically active molecules are chiral, meaning only one of their mirror-image isomers (enantiomers) provides the desired therapeutic effect. Consequently, a major goal in modern synthesis is the development of reactions that produce a single desired stereoisomer. For vinylbenzofurans, this involves controlling the geometry of the vinyl group and any adjacent stereocenters.

Future research is focused on:

Asymmetric Catalysis : Creating complex chiral molecules often relies on asymmetric catalysis. researchgate.net A significant challenge is the stereoselective conjugate addition that generates adjacent all-carbon quaternary-tertiary stereocenters. researchgate.net Research into the enantioselective Michael addition reactions of precursors like 2-substituted benzofuran-3(2H)-ones to nitroolefins is a promising avenue. researchgate.net This could lead to the synthesis of chiral precursors such as 2-methyl-2-vinylbenzofuran-3(2H)-ones with high enantioselectivity. researchgate.net

Chiral Reagents and Auxiliaries : The use of chiral reagents, such as Corey's (S)-Me-CBS-oxazaborolidine, can effectively set the stereochemistry in key intermediates. This approach, combined with subsequent reactions like a Mitsunobu reaction, allows for the precise construction of complex, multi-cyclic benzofuran (B130515) systems with defined stereochemistry.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. These benefits include superior heat transfer, mixing, safety, and the potential for automation. nih.govnih.gov

The integration of these technologies for this compound synthesis will likely involve:

Automated Synthesis Platforms : The combination of flow chemistry with automated systems and deep learning models can accelerate the design-make-test-analyze cycle for discovering new molecules and optimizing reactions. chimia.ch Such platforms can perform multi-step syntheses without the need to isolate and purify intermediates, greatly improving efficiency. nih.gov

Miniaturization and Modular Systems : The use of microfluidic devices or modular flow reactors allows for precise control over reaction conditions, such as temperature, pressure, and residence time. nih.govchimia.ch This control is crucial for optimizing the synthesis of complex targets and can be readily scaled. The development of automated radial and linear synthesis platforms demonstrates the potential for the rapid, multi-step synthesis of organic molecules, a concept directly applicable to complex benzofuran derivatives. nih.govchimia.ch

FeatureBatch ChemistryFlow Chemistry
Operation Reactions run in discrete batches in a single vessel.Reactions run in a continuous stream through a reactor. nih.gov
Heat Transfer Often inefficient and can lead to hotspots.Highly efficient due to high surface-area-to-volume ratio. nih.gov
Safety Handling of hazardous reagents can be risky at scale.Small reactor volumes enhance safety and control. nih.govresearchgate.net
Automation Can be difficult to fully automate multi-step processes.Lends itself well to automation and multi-step sequences. chimia.chmit.edu

Computational Design of Novel Catalytic Systems for this compound Reactions

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com By modeling reaction pathways and catalyst behavior, researchers can design more effective and selective catalysts in silico before attempting synthesis in the lab.

Future innovations in this area will include:

Mechanism Elucidation : Techniques like Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms in detail. researchgate.netacs.org For instance, DFT can clarify the roles of ligands in rhodium-catalyzed reactions or support proposed mechanisms like Ni–H insertion and β–O elimination in benzofuran ring-opening reactions. researchgate.netacs.org This understanding is critical for optimizing conditions and catalyst structure.

Predictive Catalyst Design : Computational approaches can predict the activity and selectivity of a catalyst, guiding the design of new systems. mdpi.com By modulating electronic properties, such as the d-band center position in metal catalysts, researchers can design highly efficient catalysts for specific transformations relevant to vinylbenzofuran synthesis. mdpi.com This predictive power accelerates the development of novel catalytic systems tailored for specific bond formations.

Expanding the Scope of Green Synthetic Methodologies for Vinylbenzofurans

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is a critical consideration for the future of pharmaceutical and fine chemical manufacturing.

For vinylbenzofurans, green approaches include:

Biomimetic Oxidation : One promising green strategy involves the use of metalloporphyrins as catalysts to perform biomimetic oxidations. researchgate.net These catalysts mimic the function of enzymes in biological systems and can be used to synthesize highly functionalized benzofuran derivatives in one-pot reactions. By making minor adjustments to reaction parameters, it is possible to direct the reactivity and create diverse products sustainably. researchgate.net

Sustainable Catalysts and Solvents : Research will continue to focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes the development of catalysts based on earth-abundant metals and the use of greener solvent systems. The continuous hydrogenation of precursors on a supported palladium catalyst in a flow system is an example of a greener pathway for producing important chemical intermediates. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-3-vinylbenzofuran in academic laboratories?

  • Answer : The synthesis of benzofuran derivatives often involves cyclization reactions using catalysts or oxidizing agents. For example, hexafluoropropan-2-ol (HFIP) has been used as a solvent to facilitate room-temperature reactions, while 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) serves as an effective oxidant for dihydrobenzofuran formation . Vinyl group introduction may require palladium-catalyzed cross-coupling or cycloisomerization strategies, as seen in furan synthesis using green solvents like glycerol .

Q. Which analytical techniques are essential for structural confirmation of this compound, and how should data be validated?

  • Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical for structural elucidation. Discrepancies between experimental and theoretical NMR data, such as chemical shift deviations in benzofuran derivatives, should be resolved by re-evaluating computational parameters (e.g., solvent effects, DFT methods) or verifying sample purity . Infrared (IR) spectroscopy can confirm functional groups like vinyl or methoxy substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Follow GHS safety guidelines, including hazard codes (e.g., H303+H313+H333 for ingestion risks) and protective measures (gloves, fume hoods). Waste must be segregated and disposed of via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for vinyl-substituted benzofurans?

  • Answer : Discrepancies in NMR or IR data may arise from solvent interactions, conformational dynamics, or computational approximations. For instance, compound 3g in a benzofuran-quinoline hybrid showed deviations in ¹³C NMR shifts, necessitating solvent correction models or hybrid DFT-MD simulations to align theory with experiment . Cross-validation with X-ray crystallography can further resolve ambiguities.

Q. What catalytic systems optimize the regioselective introduction of vinyl groups in benzofuran scaffolds under mild conditions?

  • Answer : Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands enable Suzuki-Miyaura couplings for vinyl group attachment. Green solvents like water or glycerol enhance reaction sustainability without compromising yield, as demonstrated in furan cycloisomerization . Microwave-assisted synthesis may also reduce reaction times and improve selectivity.

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining purity?

  • Answer : Gram-scale synthesis requires optimizing reagent stoichiometry, solvent volume, and purification methods. Flash chromatography or recrystallization in ethanol/water mixtures can address impurities. Process analytical technology (PAT) tools, such as in-situ IR monitoring, enable real-time adjustments to reaction parameters .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

  • Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the vinyl group’s electron-deficient nature in this compound may favor Diels-Alder reactions, which can be modeled using Gaussian or ORCA software .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook provides reference IR and MS spectra for benchmarking experimental data .
  • Toxicity Screening : EFSA’s furan exposure assessments offer frameworks for evaluating environmental or toxicological risks of structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.